

# coordination chemistry of americium in chloride media

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An In-depth Technical Guide on the Coordination Chemistry of Americium in Chloride Media

## Introduction

Americium (Am), a synthetic actinide element, is a significant component of used nuclear fuel and high-level radioactive waste. Its long-lived isotopes, primarily  $^{241}\text{Am}$  and  $^{243}\text{Am}$ , contribute substantially to the long-term radiotoxicity of nuclear waste. Understanding the coordination chemistry of americium in various media is paramount for developing advanced nuclear fuel cycles, partitioning and transmutation strategies, and for predicting its geochemical behavior in potential geological repositories.[1] In aqueous systems, americium is most stable in the +III oxidation state, where its chemistry shares similarities with the trivalent lanthanides.[2]

This technical guide provides a comprehensive overview of the coordination chemistry of americium in chloride-rich environments. Chloride media are of particular interest due to their prevalence in certain nuclear waste streams and their use in pyrochemical reprocessing of spent nuclear fuel in molten salt forms.[1][3] We will delve into the speciation of Americium(III) in aqueous chloride solutions, the thermodynamics of complex formation, structural characteristics of the resulting complexes, and relevant redox chemistry. Furthermore, this guide details the key experimental protocols used to elucidate these properties and explores the unique chemical behavior of americium in high-temperature molten chloride salts.

## Coordination of Americium(III) in Aqueous Chloride Media

In aqueous solutions with low chloride concentrations, the americium(III) ion exists as a hydrated cation,  $[\text{Am}(\text{H}_2\text{O})_n]^{3+}$ , where the inner coordination sphere is dominated by water molecules.<sup>[1]</sup> As the concentration of chloride ions increases, a stepwise substitution of coordinated water molecules by chloride ions occurs, leading to the formation of a series of chloro-complexes.<sup>[1]</sup> This process can be represented by the general equilibrium:



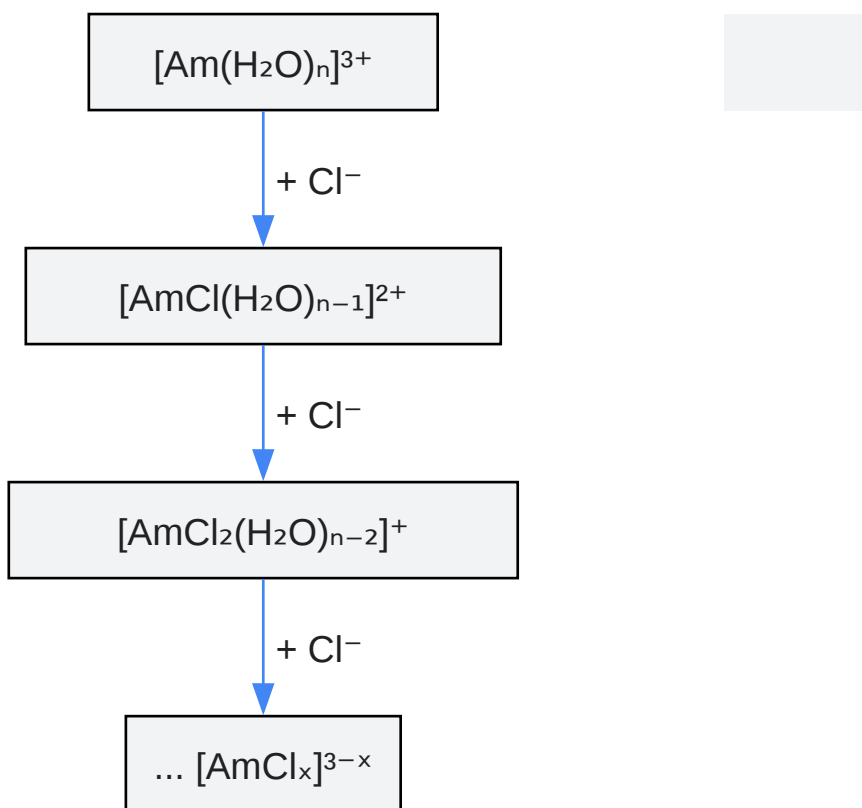
## Effect of Chloride Concentration

At ambient temperatures, the formation of inner-sphere americium-chloride complexes is not significant unless the chloride concentration is very high.<sup>[1]</sup> For instance, in solutions with chloride concentrations less than 8 M, the interaction is weak. However, in highly concentrated solutions, such as approximately 11 M HCl or 14 M LiCl, inner-sphere complexation is observed. In 11 M HCl, Am(III) coordinates an average of 0.8 chloride ligands, while in 14 M LiCl, this number increases to about 1.8 chloride ions per Am(III) ion, accompanied by a reduction in the number of coordinated water molecules.<sup>[1]</sup>

## Effect of Temperature

Temperature has a pronounced effect on the complexation of Am(III) with chloride. The tendency for complex formation increases markedly at elevated temperatures, favoring the substitution of water ligands by chloride ions.<sup>[1]</sup> High-temperature Extended X-ray Absorption Fine Structure (EXAFS) studies have shown that while high chloride concentrations (> 8 M) are needed to form inner-sphere complexes at room temperature, a concentration of just 3 M chloride is sufficient for significant complex formation at 200 °C.<sup>[1][4]</sup> At this elevated temperature, EXAFS analysis indicates that Am(III) is coordinated by approximately 2.4 chloride ligands.<sup>[1]</sup>

## Stepwise Formation of Am(III)-Chloro Complexes

Increasing  $[\text{Cl}^-]$  or Temperature[Click to download full resolution via product page](#)

Caption: Stepwise complexation of Am(III) with chloride ions.

## Quantitative Thermodynamic and Structural Data

The stability and structure of americium-chloride complexes have been quantified using various experimental techniques. The following tables summarize key data available in the literature.

Table 1: Stability Constants of Am(III)-Chloro Complexes

Complex Species	Log $\beta_1$	Ionic Medium	Temperature	Method	Reference
$\text{AmCl}^{2+}$	$-0.15 \pm 0.05$	4 M $\text{H}(\text{ClO}_4, \text{Cl})$	20 °C	Cation Exchange	[5]

Note: The negative value for Log  $\beta_1$  reported in some early studies suggests very weak complexation under the specified conditions.

Table 2: Structural Parameters of Am(III) Coordination in Chloride Media from EXAFS

Medium	Temperature	Avg. Cl <sup>-</sup> Ligands (N)	Avg. H <sub>2</sub> O Ligands (N)	Am-Cl Distance (Å)	Am-O Distance (Å)	Reference
11 M HCl	Room Temp.	~0.8	Not specified	Not specified	Not specified	[1]
14 M LiCl	Room Temp.	~1.8	Not specified	Not specified	Not specified	[1]
3 M Cl <sup>-</sup>	200 °C	~2.4	Not specified	2.78	Not specified	[1][4]
3 M Cl <sup>-</sup>	25 °C & 90 °C	0	9-10	-	2.44-2.48	[4]

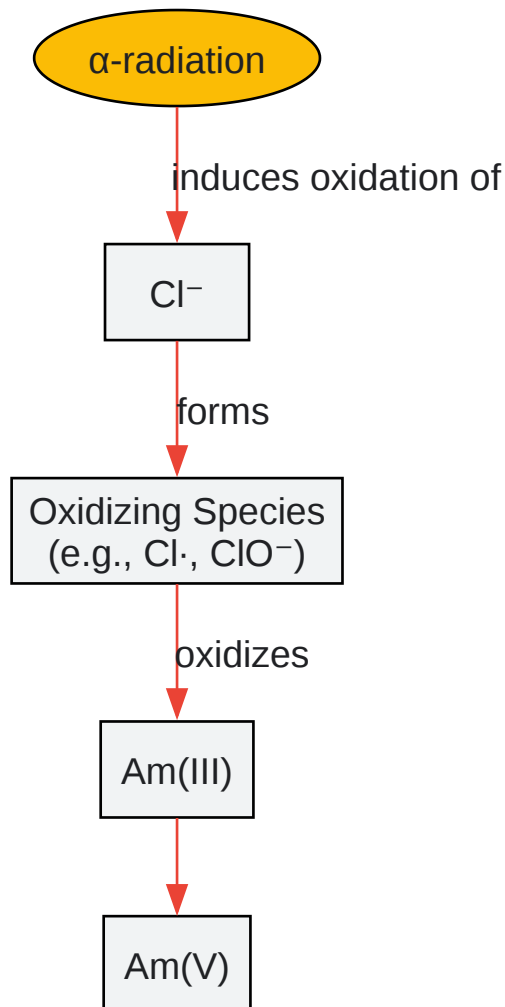
## Redox Chemistry in Chloride Media

While Am(III) is the most stable oxidation state in aqueous solutions, the redox chemistry of americium in chloride media is complex and can be influenced by factors such as radiolysis.[1][6]

## Radiolytic Oxidation

In concentrated NaCl solutions (> 1 M), the alpha radiation from americium itself can induce the radiolysis of water and the oxidation of chloride ions.[6] This process generates highly oxidizing species, such as chlorine radicals (Cl·) or hypochlorite (ClO<sup>-</sup>), which can create a medium strong enough to oxidize Am(III) to Am(V).[1][6] This auto-oxidation is dependent on the alpha-radiation dose, NaCl concentration, and the pH of the solution, with Am(V) being stable at pH > 8.[6]

## Radiolytic Oxidation of Am(III) in Chloride Media



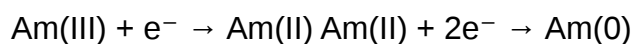
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Caption: Radiolytic oxidation pathway of Am(III) to Am(V).

## Coordination Chemistry in Molten Chloride Salts

The chemistry of **americium chloride** in molten alkali metal chlorides, such as the LiCl-KCl eutectic, is critical for the development of pyrochemical reprocessing technologies for used nuclear fuel.[1][7] In these anhydrous, high-temperature environments, the coordination and redox behavior differ significantly from aqueous systems.

Electrochemical studies in molten salts show that the reduction of Am(III) to americium metal (Am(0)) occurs in a two-step mechanism via a stable Am(II) intermediate.[7]



In a NaCl–2CsCl melt at 823 K, the formal standard potentials for the Am(III)/Am(II) and Am(II)/Am(0) redox couples have been determined to be -2.73 V and -2.97 V, respectively, versus a Cl<sub>2</sub>/Cl<sup>-</sup> reference electrode.<sup>[1][4]</sup>

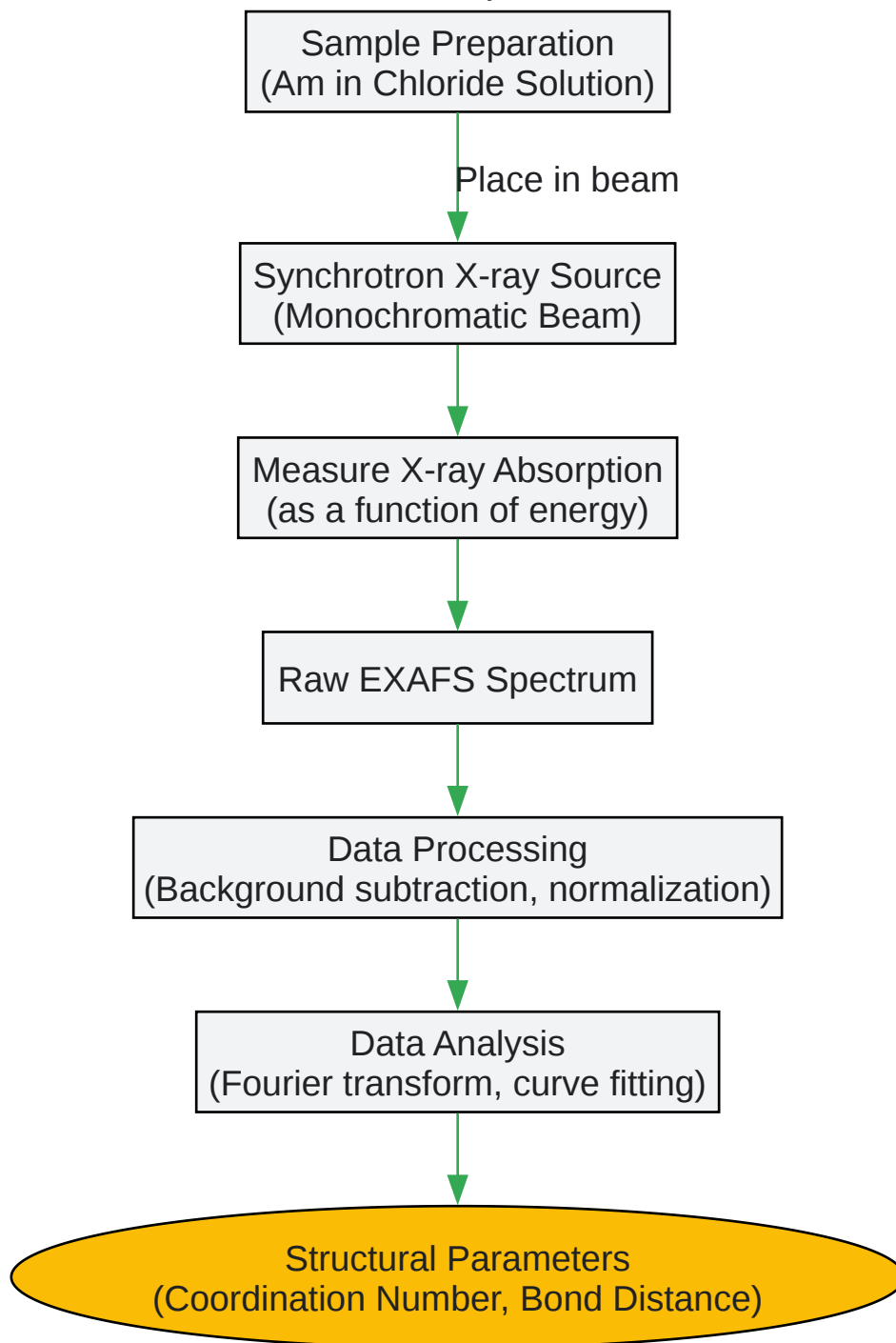
## Key Experimental Methodologies

The characterization of americium-chloride complexes relies on a suite of advanced analytical techniques.

### X-ray Absorption Spectroscopy (XAS)

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local atomic structure around a specific element in non-crystalline samples.<sup>[1][8]</sup> It provides direct information about the number, type, and distance of neighboring atoms in the inner coordination sphere of the americium ion.<sup>[1][9]</sup> High-temperature EXAFS studies have been particularly insightful for understanding how temperature affects Am-Cl complexation.<sup>[1][4][9]</sup>

## Generalized EXAFS Experimental Workflow

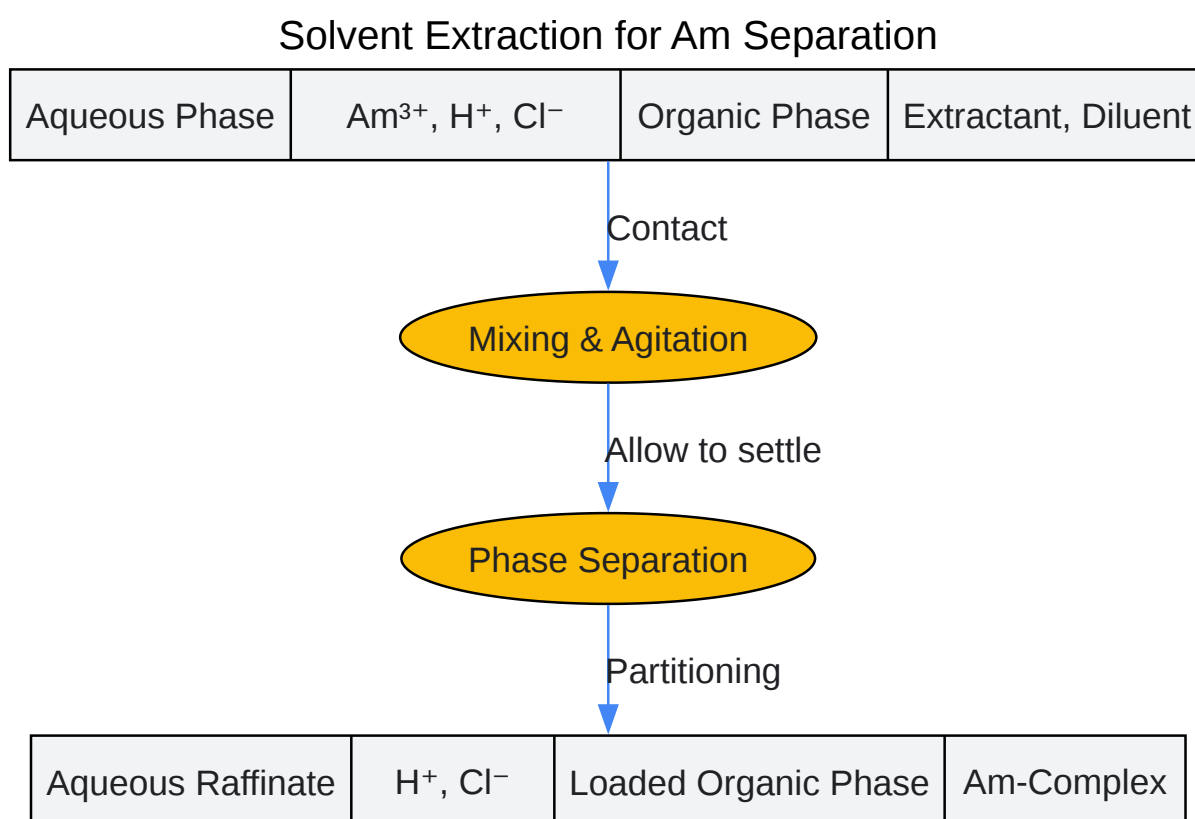


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Caption: A simplified workflow for an EXAFS experiment.

## Solvent Extraction

Solvent extraction is a widely used separation technique that exploits the differential partitioning of a metal complex between two immiscible liquid phases (typically an aqueous phase and an organic phase).<sup>[10][11]</sup> The extent to which americium is extracted from an aqueous chloride solution into an organic solvent containing an extractant (e.g., CMPO - octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide) depends on the speciation of americium in the aqueous phase.<sup>[10][11]</sup> The formation of neutral or anionic chloro-complexes can enhance extractability. By studying the distribution of americium as a function of chloride and extractant concentration, thermodynamic data, such as stability constants, can be derived.<sup>[12]</sup>



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Caption: The process of solvent extraction for americium.

## Spectrophotometry and Spectroscopy

UV-Visible absorption spectroscopy and Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) are used to study the electronic transitions of the  $\text{Am(III)}$  ion.<sup>[4][13][14]</sup> Changes in



the position and intensity of absorption or emission peaks upon the addition of chloride ions provide evidence of complex formation.[14] These techniques are particularly sensitive to changes in the inner coordination sphere and can be used to determine the stoichiometry and stability constants of the formed complexes.[4][14]

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